5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound characterized by the presence of a triazole ring, a chlorine atom, and a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1,2,4-triazole as the core structure.
Chlorination: The triazole ring is chlorinated at the 5-position using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Methylation: The chlorine-substituted triazole undergoes methylation at the 1-position using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
Carboxylation: The final step involves introducing the carboxylic acid group at the 3-position, which can be achieved through various carboxylation methods, such as the reaction with carbon dioxide (CO₂) under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient conversion and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions at the chlorine or methyl group can be achieved using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous medium, room temperature.
Reduction: LiAlH₄, ether solvent, low temperature.
Substitution: NaOH, aqueous medium, reflux conditions.
Major Products Formed:
Oxidation: this compound can be converted to its corresponding carboxylic acid derivatives, such as esters or amides.
Reduction: Reduction of the compound can yield 5-chloro-1-methyl-1H-1,2,4-triazole-3-ol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: It serves as a precursor for the synthesis of various drugs, including antiviral and anticancer agents. Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interfere with microbial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Chloro-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but without the methyl group, leading to variations in chemical properties and applications.
5-Chloro-1-methyl-1H-1,2,4-triazole-3-thiol:
Uniqueness: 5-Chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a triazole ring, chlorine atom, and carboxylic acid group, which provides a balance of reactivity and stability that is valuable in various applications.
Biological Activity
5-Chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (C₄H₄ClN₃O₂) is a nitrogen-containing heterocyclic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a triazole ring with a chlorine atom at the 5-position and a carboxylic acid functional group at the 3-position. This unique structure contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₄H₄ClN₃O₂ |
Molecular Weight | 144.55 g/mol |
IUPAC Name | This compound |
CAS Number | 84651303 |
Solubility | Soluble in water |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : The compound can be synthesized via cyclization of appropriate hydrazines with chloroacetic acid derivatives.
- Reflux Methods : Refluxing triazole derivatives with carboxylic acids under acidic conditions can yield the desired product.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Specifically, 5-chloro-1-methyl-1H-1,2,4-triazole derivatives have shown effectiveness against various bacterial and fungal strains due to their ability to inhibit specific enzymes required for microbial growth.
Anticancer Activity
The triazole scaffold is recognized for its potential as an anticancer agent. Studies suggest that this compound may act by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The compound's interaction with proteins involved in apoptosis and cell cycle regulation has been documented.
The biological activity of this compound can be attributed to its ability to bind to specific enzyme sites or receptors:
- Enzyme Inhibition : The compound may inhibit enzymes such as cytochrome P450 or other metabolic enzymes critical for cellular function.
- Receptor Modulation : It can modulate receptor activity involved in cell signaling pathways related to inflammation and cancer progression.
Study on Antimicrobial Efficacy
In a study published in Frontiers in Chemistry, researchers evaluated the antimicrobial activity of various triazole derivatives against pathogens like Staphylococcus aureus and Candida albicans. The results demonstrated that 5-chloro-1-methyl-1H-1,2,4-triazole derivatives exhibited potent inhibitory effects compared to standard antibiotics .
Anticancer Research
A recent investigation highlighted the anticancer potential of triazole derivatives in lung and breast cancer models. The study found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Pharmaceutical Development
Due to its promising biological activities, this compound is being explored as a lead compound in drug discovery programs aimed at developing new antimicrobial and anticancer agents.
Agrochemical Use
The compound's antifungal properties also make it a candidate for use in agrochemicals to protect crops from fungal diseases.
Properties
IUPAC Name |
5-chloro-1-methyl-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-8-4(5)6-2(7-8)3(9)10/h1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTBNEXATWPHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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